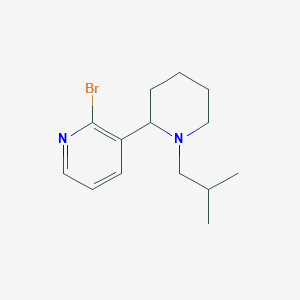

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

Description

Introduction to 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

Historical Context and Discovery Timeline

The earliest recorded synthesis of this compound dates to 2015, when it was assigned the PubChem CID 102539279. The compound’s initial characterization included its molecular formula (C₁₄H₂₁BrN₂), molecular weight (297.23 g/mol), and structural depiction, which revealed a pyridine ring substituted at the 3-position with a bromine atom and a 1-isobutylpiperidin-2-yl group. Modifications to its PubChem entry in May 2025 reflect ongoing interest in its physicochemical properties and potential applications.

While the exact synthetic pathway for this compound remains undisclosed in public literature, analogous methodologies for related pyridine-piperidine hybrids suggest plausible routes. For instance, Pd-catalyzed carbonylation and condensation reactions, as demonstrated in the synthesis of iodoimidazo[1,2-a]pyridines, could be adapted to introduce the bromine and isobutylpiperidine groups. Such techniques highlight the compound’s accessibility through modern transition-metal-mediated strategies, which are critical for constructing complex heterocycles.

Significance in Heterocyclic Chemistry

The structural features of this compound underscore its importance in heterocyclic chemistry. The pyridine ring provides a π-deficient aromatic system that facilitates electrophilic substitution reactions, while the piperidine moiety introduces conformational flexibility and basicity due to its nitrogen atom. The isobutyl group at the piperidine’s 1-position enhances steric bulk, potentially influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Molecular Properties of this compound

The bromine atom at the pyridine’s 2-position serves as a reactive handle for further functionalization, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This adaptability is exemplified in studies where brominated pyridine derivatives undergo Pd-catalyzed transformations to yield carboxamide or α-ketoamide products, expanding their utility in drug design.

In medicinal chemistry, pyridine-piperidine hybrids are prized for their bioactivity. For example, pyridine-connected piperidine derivatives exhibit larvicidal, nematicidal, and antimicrobial properties, as demonstrated in compounds with LD₅₀ values as low as 0.8 μg/mL. While direct biological data for this compound are limited, its structural analogs suggest potential applications in targeting enzymes or receptors involved in infectious diseases or neurological disorders.

The compound’s three-dimensional conformation, influenced by the piperidine ring’s chair-to-boat transitions, may also play a role in its molecular recognition properties. Computational studies of similar structures reveal that substituents on the piperidine nitrogen can modulate steric interactions, affecting binding affinities in catalytic or therapeutic contexts.

Properties

Molecular Formula |

C14H21BrN2 |

|---|---|

Molecular Weight |

297.23 g/mol |

IUPAC Name |

2-bromo-3-[1-(2-methylpropyl)piperidin-2-yl]pyridine |

InChI |

InChI=1S/C14H21BrN2/c1-11(2)10-17-9-4-3-7-13(17)12-6-5-8-16-14(12)15/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |

InChI Key |

SAUOWQWPYCXVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Precursors

Piperidine derivatives are often synthesized via N-alkylation or cyclization reactions . For example:

-

-

Substrate : 2-Methylpyrroline.

-

Catalyst : Platinum(IV) oxide or 5% Pt/C.

-

Conditions : Hydrogenation in ethanol/methanol (2:1–3:1 v/v) at ambient temperature.

-

Yield : >90% for (R)-2-methylpyrrolidine.

-

Adaptation : Isobutyl groups can be introduced via alkylation of piperidine intermediates using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF).

-

Cyclization Strategies

-

Diethyl malonate-based cyclization (CN104945313A):

-

Diethyl malonate reacts with alkali metals (Na/K) to form enolates, which undergo condensation with chlorinated nitropyridines.

-

Example : 2-Chloro-3-nitropyridine + diethyl malonate → 2-Methyl-3-nitropyridine after decarboxylation.

-

Relevance : Similar methods can construct the piperidine ring by adjusting starting materials to include isobutyl groups.

-

Pyridine Bromination Strategies

Diazotization-Bromination (Craig Method)

-

Substrate : 3-(1-Isobutylpiperidin-2-yl)pyridine.

Direct Bromination with Br₂/Lewis Acids

-

Catalyst : FeBr₃ or AlBr₃.

-

Conditions : Reflux in CCl₄ or CH₂Cl₂.

-

Regioselectivity : Bromination favors the 2-position due to directing effects of the piperidine group.

Coupling Methods for Pyridine-Piperidine Linkage

Buchwald-Hartwig Amination

Ullmann-Type Coupling

-

Substrates : 2-Bromo-3-aminopyridine + Isobutyl halide.

-

Catalyst : CuI/1,10-phenanthroline.

-

Conditions : DMF at 120°C.

Integrated Synthetic Routes

Route 1: Piperidine First, Then Bromination

Route 2: Bromopyridine First, Then Piperidine Attachment

-

Bromination :

-

Reductive amination :

Optimization and Challenges

-

Side reactions : Over-bromination (mitigated by low temps), N-oxide formation (avoided using anhydrous conditions).

-

Purification : Column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O).

-

Scalability : Pd/C hydrogenation (Patent US10414755B2) and flow chemistry improve large-scale production.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, particularly in the context of drug discovery.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and selectivity. The compound can interact with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Key Observations :

- O-alkylation (e.g., ) is efficient for introducing alkoxy groups, but steric hindrance from bulky substituents (e.g., isobutylpiperidine) may require alternative methods.

- Piperidine-containing analogs (e.g., compound 77 in ) often involve multi-step sequences, including lithiation and coupling with pre-functionalized intermediates.

Physicochemical Properties

Substituents impact molecular weight, polarity, and solubility:

Key Observations :

- The piperidine ring in the target compound increases molecular weight and LogP compared to smaller substituents (e.g., trifluoromethyl).

Reactivity in Cross-Coupling Reactions

Bromopyridines are key intermediates in Suzuki-Miyaura, Stille, and Negishi couplings. Substituent electronic and steric effects dictate reactivity:

Biological Activity

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a piperidine moiety, suggests diverse biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological interactions, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrN. The compound includes a pyridine ring substituted at the 3-position with an isobutylpiperidine group, which contributes to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit notable pharmacological properties:

- Opioid Receptor Interaction : Derivatives of piperidine are known to interact with opioid receptors, suggesting potential applications as analgesics or in addiction treatment. Specifically, this compound may act as a kappa opioid receptor antagonist, which could be beneficial in managing pain and addiction disorders .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine | Similar pyridine core; different substituent | Distinct pharmacological properties |

| 3-(1-isobutylpiperidin-2-yl)pyridine | Lacks bromine substituent | Different reactivity profiles |

| 4-Bromo-N-(1-isobutylpiperidin-2-yl)benzamide | Contains benzamide moiety | Potentially different biological interactions |

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving bromination and piperidine substitution. The most common methods include:

- Bromination of Pyridine : The pyridine ring is brominated at the 3-position using brominating agents.

- Piperidine Substitution : The isobutylpiperidine moiety is introduced through nucleophilic substitution reactions.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds and their implications:

- Neuropharmacological Effects : A study demonstrated that compounds similar to this compound exhibited significant effects on neurotransmitter systems, potentially influencing mood and pain pathways.

- Kappa Opioid Receptor Antagonism : Research into kappa opioid receptor antagonists has shown promise in treating conditions like depression and anxiety, where dynorphin plays a role in pathophysiology .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that compounds in this class may possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties, making them suitable candidates for further development .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of pyridine intermediates followed by substitution with isobutylpiperidine groups. For example, halogenation using bromine in acetic acid (as seen in analogous pyridine derivatives) and subsequent nucleophilic substitution with 1-isobutylpiperidine under basic conditions. Key factors include:

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive functional groups.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can enhance regioselectivity for bromine substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization improve purity. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromine deshielding effects at C2 and piperidine protons at δ 1.2–2.8 ppm) .

- X-ray Crystallography : Single-crystal analysis with SHELX software confirms bond lengths/angles and spatial arrangement of the isobutylpiperidine moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~309.1 for C₁₄H₂₀BrN₂).

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Brominated pyridines degrade under UV light; store in amber vials .

- Moisture : Hygroscopic piperidine derivatives require anhydrous conditions (argon/vacuum sealing) .

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites .

- Charge Distribution : Bromine’s electron-withdrawing effect activates C2 for Suzuki-Miyaura coupling, while the piperidine group sterically hinders C3 .

- Transition State Analysis : Simulate Pd-catalyzed coupling barriers to optimize ligand choice (e.g., SPhos vs. XPhos) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability via:

- Dose-Response Curves : IC₅₀ values in cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Metabolic Stability : Compare liver microsome assays (human vs. rodent) to identify species-specific degradation .

- Epimerization Checks : Chiral HPLC to confirm stereochemical integrity of the piperidine group during bioassays .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity to target proteins?

- Methodological Answer :

- Ligand-Protein Docking : Use X-ray structures (e.g., PDB entries) to model interactions (e.g., π-π stacking with pyridine and hydrophobic pockets for isobutyl groups) .

- Halogen Bonding : Bromine’s σ-hole interaction with backbone carbonyls (e.g., in kinase targets) improves affinity; quantify via isothermal titration calorimetry (ITC) .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

- Methodological Answer : Common issues include:

- Over-Bromination : Use stoichiometric NBS (N-bromosuccinimide) instead of Br₂ to minimize di-substitution .

- Piperidine Ring Opening : Acidic conditions protonate the piperidine nitrogen, leading to ring cleavage; mitigate with buffered (pH 7–8) conditions .

- Oxygen Sensitivity : Radical scavengers (e.g., BHT) prevent oxidation of the isobutyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.